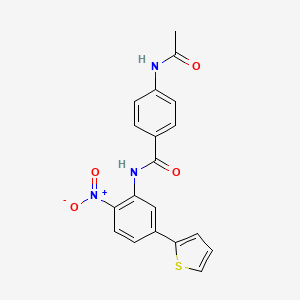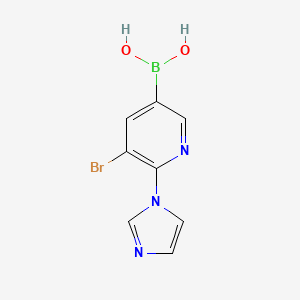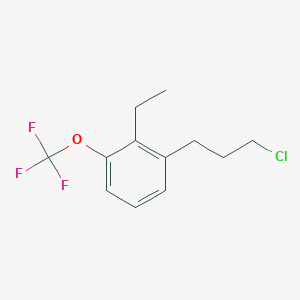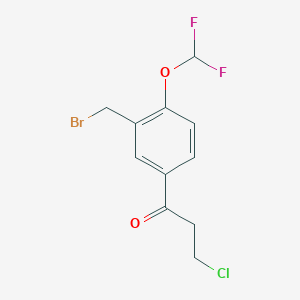
3-Bromo-6-(difluoromethyl)-2-hydroxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-(difluoromethyl)-2-hydroxypyridine is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom at the 3rd position, a difluoromethyl group at the 6th position, and a hydroxyl group at the 2nd position on the pyridine ring. These structural features impart unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(difluoromethyl)-2-hydroxypyridine typically involves halogenation and functional group transformations on a pyridine ring. One common method includes the bromination of a suitable pyridine precursor followed by the introduction of the difluoromethyl group and hydroxylation. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using bromine or bromine-containing reagents. The difluoromethyl group can be introduced using difluoromethylating agents under controlled conditions. The hydroxylation step may involve the use of oxidizing agents or hydrolysis reactions. The entire process is optimized for efficiency, cost-effectiveness, and environmental safety.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-(difluoromethyl)-2-hydroxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-Bromo-6-(difluoromethyl)-2-hydroxypyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-(difluoromethyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. The bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-6-chloro-2-fluorophenylmethanol
- 3-Bromo-6-methoxy-2-methylpyridine
Uniqueness
3-Bromo-6-(difluoromethyl)-2-hydroxypyridine is unique due to the presence of both bromine and difluoromethyl groups on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other halogenated pyridines. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C6H4BrF2NO |
|---|---|
Peso molecular |
224.00 g/mol |
Nombre IUPAC |
3-bromo-6-(difluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H4BrF2NO/c7-3-1-2-4(5(8)9)10-6(3)11/h1-2,5H,(H,10,11) |
Clave InChI |
XZELDIRSYFTHKU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=C1)C(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


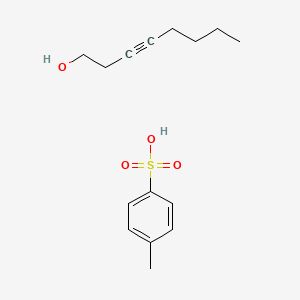
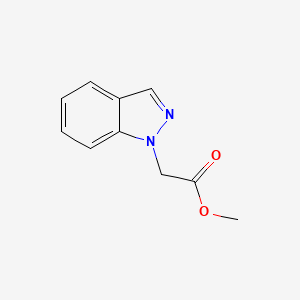

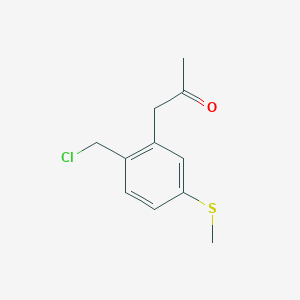
![4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene](/img/structure/B14072253.png)

